molecular formula C20H18O5 B1670235 Demethoxycurcumin CAS No. 22608-11-3

Demethoxycurcumin

Cat. No. B1670235
CAS RN: 22608-11-3
M. Wt: 338.4 g/mol
InChI Key: HJTVQHVGMGKONQ-LUZURFALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethoxycurcumin is a curcuminoid found in turmeric . It is one of the major active components of curcumin products isolated from Curcumae sp . Commercial grade curcumin contains a mixture of curcuminoids, with desmethoxycurcumin making up 10–20% .


Synthesis Analysis

Demethoxycurcumin (DMC) is a derivative of curcumin . It is one of the major active components of curcumin products isolated from Curcumae sp .


Molecular Structure Analysis

The molecular formula of Demethoxycurcumin is C20H18O5 . The relative molecular mass is 338.35 . The IUPAC name is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione .


Chemical Reactions Analysis

Demethoxycurcumin has been shown to have inhibitory activity towards BACE-1 . The relative potency for suppression of tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation was Cur > DMC .


Physical And Chemical Properties Analysis

Demethoxycurcumin has a molecular formula of C20H18O5 and a molecular weight of 338.35 . It is a lipophilic compound .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Demethoxycurcumin has been recognized for its potent antioxidant and anti-inflammatory effects. Studies have highlighted its role in managing oxidative and inflammatory conditions, suggesting its application in chronic diseases where inflammation and oxidative stress play a crucial role. Its antioxidant activity contributes significantly to its therapeutic potential, including the management of metabolic syndrome, arthritis, and hyperlipidemia (Hewlings & Kalman, 2017).

Neuroprotective Effects

Research has shown demethoxycurcumin's promise in neuroprotection, highlighting its potential in the treatment and management of neurodegenerative diseases. Specifically, its ability to inhibit amyloid-β-protein aggregation and Aβ-induced inflammation points to a therapeutic role in Alzheimer's disease. Although clinical trials have yet to conclusively prove its efficacy, the underlying biological activities suggest a strong basis for further investigation (Hamaguchi, Ono, & Yamada, 2010).

Anticancer Activity

The anticancer potential of demethoxycurcumin has been extensively explored, with studies demonstrating its ability to suppress tumor growth and proliferation. Its mechanisms of action include modulation of various cell signaling pathways, inhibition of tumor initiation, promotion, and metastasis, and enhancement of the apoptotic process in cancer cells. This multifaceted approach to combating cancer highlights its potential as a complementary therapy in cancer treatment regimens (Aggarwal, Kumar, & Bharti, 2003).

Cardiovascular Health

Demethoxycurcumin's impact on cardiovascular health has been acknowledged through its anti-thrombotic, anti-proliferative, and cholesterol-lowering effects. It exerts a protective role against cardiovascular diseases by attenuating pathological changes associated with atherosclerosis and by mitigating factors leading to heart disease. Its efficacy in improving lipid profiles and reducing the risk of cardiovascular complications makes it a candidate for cardiovascular disease management (Wongcharoen & Phrommintikul, 2009).

Improving Bioavailability

One of the major challenges in the therapeutic use of demethoxycurcumin is its poor bioavailability. Recent advances in formulation technologies, such as nanoemulsions and lipid-based nanosystems, have been aimed at enhancing its solubility, stability, and systemic availability. These approaches promise to overcome the limitations associated with its use, paving the way for more effective therapeutic applications (Jiang, Liao, & Charcosset, 2020).

Safety And Hazards

Demethoxycurcumin is very toxic to aquatic life . It is recommended to avoid release to the environment . Personal protective equipment should be used when handling it, and it should be stored in a suitable, closed container .

properties

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873751
Record name Demethoxycurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Demethoxycurcumin

CAS RN

22608-11-3, 24939-17-1
Record name Demethoxycurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22608-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethoxycurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethoxycurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethoxycurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMETHOXYCURCUMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Demethoxycurcumin
Reactant of Route 2
Reactant of Route 2
Demethoxycurcumin
Reactant of Route 3
Reactant of Route 3
Demethoxycurcumin
Reactant of Route 4
Reactant of Route 4
Demethoxycurcumin
Reactant of Route 5
Reactant of Route 5
Demethoxycurcumin
Reactant of Route 6
Reactant of Route 6
Demethoxycurcumin

Citations

For This Compound
12,000
Citations
M Hatamipour, M Ramezani… - Journal of Cellular …, 2019 - Wiley Online Library
Turmeric extracts contain three primary compounds, which are commonly referred to as curcuminoids. They are curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin. …
Number of citations: 44 onlinelibrary.wiley.com
M Hatamipour, M Ramezani… - Journal of Cellular …, 2018 - Wiley Online Library
… In this review, we examine one curcuminoid (demethoxycurcumin [DMC]) largely because of its increased stability and better aqueous solubility at physiological pH, unlike the more well…
Number of citations: 38 onlinelibrary.wiley.com
K Inoue, C Nomura, S Ito, A Nagatsu… - Journal of Agricultural …, 2008 - ACS Publications
… and demethoxycurcumin and 2.1 between demethoxycurcumin … mg of curcumin, 0.6 mg of demethoxycurcumin, and 0.9 mg of … purified curcumin > purified demethoxycurcumin > purified …
Number of citations: 100 pubs.acs.org
SK Sandur, MK Pandey, B Sung, KS Ahn… - …, 2007 - academic.oup.com
Curcumin, a component of turmeric (Curcuma longa), has been shown to exhibit chemopreventive activity. Whether analogs of curcumin (Cur), such as demethoxycurcumin (DMC), …
Number of citations: 768 academic.oup.com
MT Huang, W Ma, YP Lu, RL Chang, C Fisher… - …, 1995 - academic.oup.com
… , pure curcumin or demethoxycurcumin had an equally potent … pure curcumin, demethoxycurcumin and bisdemethoxycurcumin … that pure curcumin and demethoxycurcumin (the …
Number of citations: 261 academic.oup.com
GK Jayaprakasha, LJ Rao, KK Sakariah - Food chemistry, 2006 - Elsevier
… , bisdemethoxycurcumin and demethoxycurcumin, for their … : curcumin>demethoxycurcumin>bisdemethoxycurcumin. In … , followed by demethoxycurcumin and bisdemethoxycurcumin. …
Number of citations: 643 www.sciencedirect.com
TA Zanetti, BI Biazi, GC Coatti, A Baranoski… - Chemico-Biological …, 2021 - Elsevier
Curcumin (Cur), is a pigment with antiproliferative activity but has some pharmacokinetic limitations, which led researchers to look for more effective structure analogs. This work …
Number of citations: 7 www.sciencedirect.com
LY Guo, XF Cai, JJ Lee, SS Kang, EM Shin… - Archives of pharmacal …, 2008 - Springer
… Demethoxycurcumin and bisdemethoxycurcumin are the … In this study, we compared the activities of demethoxycurcumin … properties of demethoxycurcumin and bisdemethoxycurcumin …
Number of citations: 81 link.springer.com
L Péret-Almeida, APF Cherubino, RJ Alves… - Food Research …, 2005 - Elsevier
The objective of this work was to separate and determine the physico-chemical and color characteristics of isolated curcuminoid pigments. Thin-layer chromatographic separation of …
Number of citations: 268 www.sciencedirect.com
S Yodkeeree, W Chaiwangyen, S Garbisa… - The Journal of nutritional …, 2009 - Elsevier
Curcumin (Cur), a component of turmeric (Curcuma longa), has been reported to exhibit antimetastatic activities, but the mechanisms remain unclear. Other curcuminoids present in …
Number of citations: 210 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.